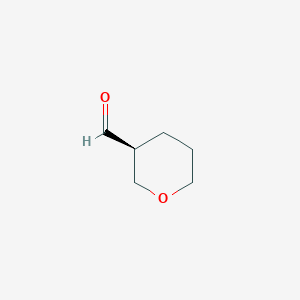

(S)-tetrahydro-2H-pyran-3-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H10O2 |

|---|---|

Molecular Weight |

114.14 g/mol |

IUPAC Name |

(3S)-oxane-3-carbaldehyde |

InChI |

InChI=1S/C6H10O2/c7-4-6-2-1-3-8-5-6/h4,6H,1-3,5H2/t6-/m1/s1 |

InChI Key |

KYHPVAHPKYNKOR-ZCFIWIBFSA-N |

Isomeric SMILES |

C1C[C@@H](COC1)C=O |

Canonical SMILES |

C1CC(COC1)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S Tetrahydro 2h Pyran 3 Carbaldehyde

Enantioselective Approaches to (S)-tetrahydro-2H-pyran-3-carbaldehyde

The creation of the stereogenic center at the C3 position of the tetrahydropyran (B127337) ring in a controlled manner is a key challenge. Enantioselective strategies, including the use of nature's chiral building blocks and asymmetric catalysis, provide powerful solutions to this problem.

Chiral Pool Strategy Utilizing Natural Precursors

The chiral pool strategy leverages readily available, enantiomerically pure compounds from natural sources as starting materials to synthesize more complex chiral molecules. numberanalytics.comamerigoscientific.com Carbohydrates, in particular, are excellent precursors for the synthesis of tetrahydropyran derivatives due to their inherent chirality and abundance. numberanalytics.comelsevierpure.comresearchgate.net

A practical approach to chiral 2-substituted-2H-pyran-3(6H)-ones utilizes sugar-derived precursors. For instance, 1,5-anhydro-2,3,4-tri-O-acetyl-D-threo-pent-1-enitol can be reacted with thiophenol under iodine promotion to yield (2S)-2-phenylthio-2H-pyran-3(6H)-one. nih.gov While this provides a related pyranone structure, direct synthesis of this compound from a chiral pool source involves multiple steps of functional group manipulation and stereocenter control. The synthesis of complex natural products often relies on the regio- and stereoselective transformations of such readily available monosaccharides. elsevierpure.comresearchgate.net For example, L-malic acid, a common chiral pool material, has been used as a precursor for the stereoselective total synthesis of (6S)-5,6-dihydro-6-[(2R)-2-hydroxy-6-phenylhexyl]-2H-pyran-2-one, highlighting the utility of hydroxy acids in building complex chiral molecules containing a pyran ring. researchgate.net

Asymmetric Catalysis in Carbonyl Transformations

Asymmetric catalysis offers a highly efficient method for the synthesis of chiral compounds by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis, earning the 2021 Nobel Prize in Chemistry. youtube.com Proline and its derivatives are among the most widely used organocatalysts, capable of activating carbonyl compounds through the formation of enamine or iminium ion intermediates. youtube.commdpi.comnih.govrsc.org

The enantioselective Michael addition of aldehydes to nitroolefins, catalyzed by chiral organocatalysts like thiourea-functionalized diamines, can produce chiral synthons that can be further elaborated into functionalized heterocyclic systems. nih.gov While a direct organocatalytic synthesis of this compound is not prominently reported, the principles of organocatalytic functionalization of aldehydes are well-established. nih.gov For instance, the proline-catalyzed asymmetric Michael addition of aldehydes to various acceptors is a common strategy for creating stereocenters. mdpi.com These methods often provide access to highly functionalized piperidines and other heterocyclic structures through cascade reactions. mdpi.com The development of a specific organocatalytic system for the direct asymmetric functionalization at the C3 position of a tetrahydropyran precursor remains an area of interest.

Table 1: Representative Organocatalytic Michael Addition

| Entry | Aldehyde | Maleimide | Catalyst Loading (mol%) | Yield (%) | Enantioselectivity (ee %) |

| 1 | Isobutyraldehyde | N-phenylmaleimide | 0.01 | ≥97 | 99 |

| 2 | Cyclohexanecarboxaldehyde | N-phenylmaleimide | 0.01 | 98.6 | 99 |

Data adapted from a study on enantioselective Michael addition in aqueous media. nih.gov

Transition metal catalysis provides a versatile platform for a wide range of asymmetric transformations. Metals like rhodium, iridium, and iron have been employed in the stereoselective synthesis of heterocyclic compounds. nih.govnih.govnih.gov

Rhodium-catalyzed asymmetric conjugate addition reactions are a powerful method for the creation of chiral centers. For example, the addition of organozinc reagents to α,β-unsaturated piperidones, catalyzed by a chiral rhodium complex, can yield 2-aryl-4-piperidones with high enantiomeric excess. nih.gov While this demonstrates the potential for creating chirality in a six-membered heterocycle, the application to the C3 position of a tetrahydropyran ring with an aldehyde functionality requires specific catalyst and substrate design. Rhodium-catalyzed asymmetric dearomatization of quinoxalinium salts has also been developed for the synthesis of chiral dihydroquinoxalines, which can be further functionalized. nih.gov

Iron-catalyzed reactions offer a more environmentally benign and cost-effective alternative. FeCl₃ has been shown to catalyze the diastereoselective synthesis of cis-2,6-disubstituted tetrahydropyrans. nih.gov Indium trichloride (B1173362) has also been used to mediate the diastereoselective cyclization of homoallyl alcohols with aldehydes to produce polysubstituted tetrahydropyrans. nih.gov However, achieving high enantioselectivity in these processes often requires the use of chiral ligands or auxiliaries.

Table 2: Rhodium-Catalyzed Asymmetric 1,4-Addition to a Piperidone Precursor

| Entry | Aryl Group (Ar) | Yield (%) | Enantioselectivity (ee %) |

| 1 | Phenyl | 95 | 98 |

| 2 | 4-Methoxyphenyl | 93 | 98 |

| 3 | 4-Fluorophenyl | 95 | 97 |

Data from a study on the synthesis of 2-aryl-4-piperidones using organozinc reagents. nih.gov

Development of Efficient and Scalable Synthetic Routes

For a chiral building block to be practically useful, its synthesis must be efficient, reproducible, and scalable. This often involves the development of multi-step reaction sequences where each step is optimized for yield, purity, and operational simplicity.

Multi-Step Reaction Sequences and Optimization

The synthesis of a related compound, (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, provides a relevant example of a multi-step sequence that can be adapted and optimized. nih.gov This synthesis starts from the racemic aldehyde, which is converted to an acetoxy derivative. Enzymatic kinetic resolution using Porcine Pancreatic Lipase (B570770) (PPL) selectively hydrolyzes one enantiomer, allowing for the separation of the desired chiral acetate (B1210297). Subsequent chemical transformations then lead to the target aldehyde.

A general multi-step synthesis for such a compound might proceed as follows:

Dimerization: Acrolein is dimerized to form racemic 3,4-dihydro-2H-pyran-2-carboxaldehyde.

Reduction: The racemic aldehyde is reduced to the corresponding alcohol.

Acylation: The alcohol is acylated to provide a substrate for enzymatic resolution.

Enzymatic Resolution: A lipase is used to selectively hydrolyze one enantiomer of the acetate.

Separation: The resulting chiral alcohol and unreacted chiral acetate are separated.

Hydrolysis/Oxidation: The separated enantiomer is then converted to the target aldehyde through hydrolysis (if necessary) and oxidation.

The optimization of such a sequence involves screening different enzymes, solvents, and reaction conditions to maximize the yield and enantiomeric excess at each step. For the synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, the enzymatic resolution was a key step that was optimized for large-scale production. nih.gov

Table 3: Example Multi-Step Synthesis of a Chiral Dihydropyran Aldehyde

| Step | Reaction | Reagents and Conditions | Yield (%) |

| 1 | Acetylation | Ac₂O, pyridine, rt, 8h | 75 |

| 2 | Enzymatic Hydrolysis | PPL, phosphate (B84403) buffer, acetone (B3395972), NaOH | 31 (for R-(-)-acetate) |

| 3 | Saponification | MeOH, KOH (1N), 0 °C - rt, 1h | 82 |

| 4 | Oxidation | BAIB, TEMPO, CH₂Cl₂ | - |

Data adapted from the synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde. nih.gov

The development of stereoselective ring-expansion of monocyclopropanated furans offers another scalable, metal-free route to highly functionalized dihydro-2H-pyran derivatives, which can serve as precursors to the target aldehyde. nih.gov Optimization of these microwave-assisted, Brønsted-acid-mediated reactions has focused on maximizing yield and diastereoselectivity while minimizing reaction times. nih.gov

Industrial Production Methods and Intermediate Synthesis

One patented industrial method highlights the synthesis of tetrahydro-2H-pyran derivatives through key intermediates such as compounds (A), (B), or (C), which are derived from 5-valerolactone. google.com These intermediates are advantageous as they can be synthesized with high yields without resorting to expensive reagents. google.com The general approach allows for the subsequent generation of the target tetrahydropyran structure through reactions like etherification, esterification, or carbon-carbon bond formation. google.com For instance, an intermediate like 2-propyl-3,4-dihydro-2H-pyran-5-carboxylic acid methyl ester can be synthesized and then reduced to form the corresponding alcohol, (2-propyl-3,4-dihydro-2H-pyran-5-yl)methanol, which serves as a precursor to the final substituted tetrahydropyran. google.com

Another critical intermediate in the synthesis of related chiral structures is (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde. nih.gov Its synthesis can be achieved via the enzyme-catalyzed kinetic resolution of (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran, allowing for the isolation of the desired enantiomer on a multi-gram scale. nih.gov This enantiopure aldehyde is a valuable building block for constructing complex chiral molecules. nih.gov

A common industrial method for producing the basic tetrahydropyran ring is the hydrogenation of dihydropyran. This is often carried out in a low-pressure catalytic hydrogenation apparatus using a Raney nickel catalyst, which can be reused multiple times, adding to the method's industrial applicability. orgsyn.org

Diastereoselective Control in Ring Formation (e.g., cis/trans isomer ratios)

Achieving high diastereoselectivity is crucial in the synthesis of substituted tetrahydropyrans, as the spatial arrangement of substituents significantly impacts the properties of the final compound. For therapeutic applications, a specific stereoisomer is often required, with the trans form of the tetrahydropyran ring generally being more thermodynamically stable and preferred. google.com

Several strategies have been developed to control the cis/trans isomer ratio during ring formation:

Lewis Acid Catalysis: The choice of Lewis acid can strongly influence the stereochemical outcome. For example, in Prins cyclization reactions, TiCl₄ has been used to mediate the formation of trans-2,6-disubstituted tetrahydropyrans. nih.gov The reaction proceeds through a seven-membered cyclic acetal (B89532) intermediate, which then rearranges upon treatment with the Lewis acid to yield the desired trans product with high selectivity (e.g., a 14:1 trans:cis ratio). nih.gov In other cases, Lewis acids like In(OTf)₃ in the presence of a trimethylsilyl (B98337) halide additive can produce cis-4-halo-2,6-disubstituted tetrahydropyrans. nih.gov

Reaction Conditions: Temperature and other conditions can be manipulated to favor a kinetic or thermodynamic product. In certain Lewis acid-catalyzed vinyl acetal rearrangements, reactions conducted at low temperatures (−78 °C) under kinetic control yield cis-tetrahydrofuran derivatives, while higher temperatures can favor the formation of the trans isomers. nih.gov

Substrate Control: The inherent structure of the starting materials can direct the stereochemical outcome. An acid-mediated cyclization of specific allylsilyl alcohols has been shown to produce polysubstituted tetrahydropyrans with excellent diastereoselectivity (>95:5), selectively forming the anti product between the silyl (B83357) group and a substituent at the C3 position. core.ac.uk

The following table summarizes selected methods and their resulting diastereoselectivity in the formation of substituted tetrahydropyran rings.

| Catalyst/Reagent | Substrate Type | Major Isomer | Diastereomeric Ratio (dr) |

| TiCl₄ | 7-membered cyclic acetal | trans | 14:1 nih.gov |

| In(OTf)₃ / TMS-halide | Homoallyl alcohol + aldehyde | cis | High selectivity nih.gov |

| p-TsOH | Allylsilyl alcohol | anti | >95:5 core.ac.uk |

| Rh(I) catalyst / NaBH₄ | Imine + Alkyne | all-cis | >95% nih.gov |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of tetrahydropyran derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and utilizing energy-efficient processes.

Solvent-Free Reaction Conditions

Performing reactions without a solvent offers significant environmental benefits by eliminating solvent waste and simplifying purification procedures. A notable solvent-free method for preparing tetrahydropyran derivatives involves the Prins-cyclization reaction accomplished by simply grinding a homoallylic alcohol and an aldehyde with a catalytic amount of p-toluenesulfonic acid (p-TSA) on silica (B1680970) gel. scispace.com This mechanochemical approach can produce the desired tetrahydropyran adducts in reasonable to good yields in a very short reaction time (e.g., 5 minutes). scispace.com The silica gel in this system acts not just as a dispersant but as a co-catalyst with p-TSA, preventing the vigorous, exothermic, and unselective reaction that occurs when the reagents are mixed with p-TSA alone. scispace.com

Another example is the Biginelli reaction for synthesizing tetrahydropyrimidine (B8763341) derivatives, where reagents are ground together with a catalytic amount of CuCl₂·2H₂O, yielding excellent results without bulk solvent. mdpi.com These solvent-free methods are advantageous for their simplicity, cost-effectiveness, and reduced environmental footprint. scispace.commdpi.com

Catalytic Systems for Enhanced Sustainability (e.g., reusable catalysts, Lewis acids)

The use of efficient and reusable catalysts is a cornerstone of green chemistry. In tetrahydropyran synthesis, various catalytic systems have been developed to enhance sustainability.

Reusable Catalysts:

Raney Nickel: Used in the hydrogenation of dihydropyran, this catalyst can be settled and reused for many subsequent runs, making it ideal for industrial processes. orgsyn.org

Pyridinium-based Ionic Liquids (PBILs): These have been successfully used as recyclable catalysts for the one-pot, three-component synthesis of tetrahydro[b]benzopyran derivatives. benthamdirect.com The catalyst can be recovered and reused multiple times without a significant loss of activity.

Heterogeneous Nanocatalysts: Copper-based nanocatalysts supported on materials like alumina/silica or as part of a composite have been shown to be efficient and reusable for various organic transformations, including the synthesis of N-heterocycles. du.ac.innih.gov

Lewis Acids: Lewis acids are pivotal in many tetrahydropyran synthesis strategies, particularly in Prins-type cyclizations. While traditional Lewis acids like TiCl₄ are effective, there is a drive towards using milder and more environmentally benign options. nih.gov

Indium(III) triflate (In(OTf)₃): A mild Lewis acid that can catalyze the Prins cyclization and other oxonium-ene type cyclizations to build tetrahydropyran rings. nih.govorganic-chemistry.org

Ytterbium(III) triflate (Yb(OTf)₃): Promotes palladium-catalyzed oxidative cyclizations to form hetero-fused ring systems. organic-chemistry.org

Cerium(IV) ammonium (B1175870) nitrate: Can be used at room temperature to cyclize 1,5-diols into tetrahydropyran derivatives with high yield and stereoselectivity. organic-chemistry.org

The following table provides examples of sustainable catalytic systems used in the synthesis of tetrahydropyran and related heterocycles.

| Catalyst System | Reaction Type | Key Advantages |

| p-TSA on Silica Gel | Prins-cyclization | Solvent-free, rapid reaction, good yields scispace.com |

| Pyridinium-based Ionic Liquids | Multi-component reaction | Reusable, good yields, simple procedure benthamdirect.com |

| Raney Nickel | Hydrogenation | Reusable, quantitative yield, industrial applicability orgsyn.org |

| In(OTf)₃ | Oxonium-ene cyclization | Mild Lewis acid, versatile nih.govorganic-chemistry.org |

| Phosphomolybdic Acid | Prins-cyclization | Operates in water, high yields, all-cis selectivity organic-chemistry.org |

Aqueous Media as Reaction Environments

Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. Developing synthetic methods that proceed efficiently in aqueous media is a major goal of green chemistry.

For the synthesis of tetrahydropyran derivatives, phosphomolybdic acid has been demonstrated as an effective catalyst for the Prins cyclization of homoallylic alcohols with aldehydes in water. organic-chemistry.org This method proceeds at room temperature and provides tetrahydropyran-4-ol derivatives in high yields with excellent cis-selectivity. organic-chemistry.org The use of water as the reaction medium makes the procedure simple, cost-effective, and environmentally friendly. organic-chemistry.org Similarly, other water-tolerant catalysts are being explored to facilitate key bond-forming reactions for heterocycle synthesis under green conditions. du.ac.in

Reactivity Profiles and Transformational Chemistry of S Tetrahydro 2h Pyran 3 Carbaldehyde

Nucleophilic Additions to the Aldehyde Group

The electrophilic carbon of the aldehyde group in (S)-tetrahydro-2H-pyran-3-carbaldehyde is a prime target for various nucleophiles. masterorganicchemistry.com These addition reactions are fundamental to its use in synthesis, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. The outcome of these additions can be irreversible or reversible, depending on the basicity of the nucleophile. masterorganicchemistry.com

Reactions with Carbon Nucleophiles (e.g., enolates, organometallic reagents)

Carbon-based nucleophiles, such as organometallic reagents and enolates, readily react with the aldehyde to form new carbon-carbon bonds, leading to secondary alcohols upon workup. lumenlearning.compharmacy180.com

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful nucleophiles that add irreversibly to the aldehyde carbonyl. pharmacy180.comlibretexts.orglibretexts.org The reaction proceeds via a 1,2-addition mechanism, where the nucleophilic carbon of the organometallic compound attacks the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. youtube.com Subsequent protonation, typically through an aqueous workup, yields the corresponding secondary alcohol. libretexts.orgyoutube.com While specific studies on this compound are not prevalent, the reactivity of the closely related 3,4-dihydro-2H-pyran-5-carbaldehyde demonstrates this principle. For instance, its reaction with phenyl- and methylmagnesium bromides can lead to the formation of corresponding alcohol products. chim.it

| Reagent Type | Example Nucleophile | Product Type | General Reaction Scheme |

| Organomagnesium (Grignard) | Methylmagnesium Bromide (CH₃MgBr) | Secondary Alcohol | This compound + CH₃MgBr → (S)-1-(tetrahydro-2H-pyran-3-yl)ethanol |

| Organolithium | n-Butyllithium (n-BuLi) | Secondary Alcohol | This compound + n-BuLi → (S)-1-(tetrahydro-2H-pyran-3-yl)pentan-1-ol |

Enolates: Enolates, generated from ketones, aldehydes, or esters by treatment with a base, are softer carbon nucleophiles that participate in aldol-type reactions. masterorganicchemistry.comlibretexts.org The reaction involves the nucleophilic attack of the enolate's α-carbon on the aldehyde's carbonyl carbon. libretexts.org For instance, the enolate of acetone (B3395972) can add to this compound to form a β-hydroxy ketone. To control the reaction and prevent self-condensation, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often used to completely convert one carbonyl component into its enolate before the aldehyde is introduced. mnstate.edu

Reactions with Nitrogen Nucleophiles (e.g., amines, hydrazines)

Nitrogen nucleophiles react with the aldehyde to form C=N double bonds, typically through a process of addition followed by elimination of water. libretexts.org

Amines: Primary amines react with aldehydes in a reversible, acid-catalyzed reaction to form imines, also known as Schiff bases. libretexts.org The reaction mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by a series of proton transfers and the eventual elimination of a water molecule to yield the C=N bond. libretexts.org

Hydrazines: Hydrazine (B178648) (H₂NNH₂) and its derivatives react similarly to primary amines to form hydrazones. libretexts.org This reaction is particularly significant as it forms the basis for multicomponent reactions used to build complex heterocyclic systems. For example, a widely used four-component reaction for the synthesis of pyrano[2,3-c]pyrazoles involves the condensation of an aldehyde, hydrazine hydrate (B1144303), a β-ketoester (like ethyl acetoacetate), and malononitrile (B47326). nih.govjetir.orgamazonaws.com In this sequence, the aldehyde first reacts with hydrazine hydrate to form a hydrazone intermediate, which then participates in subsequent cyclization steps. nih.govamazonaws.com

| Nucleophile | Intermediate/Product | Reaction Type | Significance |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Nucleophilic Addition-Elimination | Formation of C=N bond, versatile intermediate |

| Hydrazine (H₂NNH₂) | Hydrazone | Nucleophilic Addition-Elimination | Key intermediate in Wolff-Kishner reduction and multicomponent reactions |

| Substituted Hydrazines | Substituted Hydrazone | Nucleophilic Addition-Elimination | Precursors for fused heterocyclic systems like pyranopyrazoles researchgate.net |

Stereoselectivity in Aldehyde Additions

Nucleophilic addition to the aldehyde group of this compound creates a new stereocenter. The inherent chirality of the starting material influences the stereochemical outcome of the reaction, a phenomenon known as substrate-controlled diastereoselectivity. The facial selectivity of the nucleophilic attack on the trigonal planar carbonyl carbon is governed by steric and electronic factors of the adjacent chiral center.

Models such as the Felkin-Anh and polar Felkin-Anh models are used to predict the major diastereomer formed. For this compound, the pyran oxygen atom introduces a polar, electron-withdrawing group adjacent to the chiral center. According to the polar Felkin-Anh model, the nucleophile is predicted to attack the carbonyl face opposite the largest and most sterically demanding group, leading to a preferred diastereomeric alcohol product. The stereochemical course of such additions is crucial for the synthesis of complex molecules with defined stereochemistry, such as in the preparation of chiral 3-amino tetrahydro-2H-pyran-2-ones from α,β-unsaturated aldehydes. fao.org

Domino and Multicomponent Reactions for Scaffold Construction

This compound is an excellent substrate for domino and multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecular architectures in a single synthetic operation. These reactions are highly efficient and atom-economical. acs.org

Knoevenagel Condensation and Subsequent Cyclizations

The Knoevenagel condensation is a cornerstone of the domino reactivity of this aldehyde. nih.gov This reaction involves the condensation of the aldehyde with an active methylene (B1212753) compound, such as malononitrile or a β-ketoester, typically catalyzed by a weak base like piperidine. nih.govbeilstein-journals.org The initial condensation yields a highly reactive electron-deficient alkene (a Knoevenagel adduct), which serves as an intermediate for subsequent intramolecular reactions. nih.govnih.gov

A prominent example is the four-component synthesis of dihydropyrano[2,3-c]pyrazoles. researchgate.net This reaction combines an aldehyde, malononitrile, hydrazine hydrate, and ethyl acetoacetate (B1235776). nih.gov The process is initiated by a Knoevenagel condensation between the aldehyde and malononitrile. beilstein-journals.org Simultaneously, hydrazine and ethyl acetoacetate react to form a pyrazolone (B3327878) intermediate. These intermediates then combine in a subsequent Michael addition and cyclization cascade to furnish the final fused heterocyclic product. jetir.orgbeilstein-journals.org

Michael Addition Reactions in Tandem Sequences

The Knoevenagel adduct formed in the initial step is an excellent Michael acceptor. beilstein-journals.orgnih.gov In tandem or domino sequences, a nucleophile can add to the β-position of this α,β-unsaturated system, triggering a cascade of bond-forming events. beilstein-journals.org

In the synthesis of pyranopyrazoles, the pyrazolone intermediate acts as the Michael donor, attacking the Knoevenagel product. nih.govbeilstein-journals.org This Michael addition is followed by an intramolecular cyclization and tautomerization to yield the stable pyranopyrazole scaffold. jetir.orgresearchgate.net This tandem Knoevenagel condensation-Michael addition sequence is a powerful strategy for constructing poly-substituted heterocyclic compounds from simple starting materials in a single pot. nih.gov The entire process involves the formation of multiple bonds and rings in a controlled manner, highlighting the utility of this compound as a key component in building molecular complexity. acs.orgunimi.it

Aldol (B89426) and Related Condensation Cascades

The aldehyde functionality of this compound is a prime site for aldol and other related condensation reactions. In these reactions, the aldehyde typically acts as the electrophilic partner, reacting with a nucleophilic enol or enolate. The stereocenter adjacent to the aldehyde group can exert diastereoselective control on the newly formed stereocenters in the aldol adduct.

Aldol addition reactions involve the nucleophilic addition of a ketone or aldehyde enolate to another aldehyde, forming a β-hydroxy aldehyde or β-hydroxy ketone. youtube.com Subsequent dehydration can lead to an α,β-unsaturated carbonyl compound in what is known as an aldol condensation. youtube.com Cascade reactions initiated by an aldol condensation can be employed to construct complex molecular architectures in a single synthetic operation. rsc.orgrsc.org For instance, an initial aldol reaction can be followed by an intramolecular cyclization or another condensation event.

The reactivity of this compound in such cascades allows for the synthesis of intricate polycyclic systems. The specific conditions, such as the choice of base or catalyst and the nature of the nucleophilic partner, are critical in directing the reaction pathway and controlling the stereochemical outcome.

Table 1: Potential Aldol Condensation Reactions

| Nucleophilic Partner | Catalyst/Base | Expected Product Type |

|---|---|---|

| Acetone | NaOH, heat | α,β-Unsaturated Ketone |

| Cyclohexanone | L-Proline | Diastereomeric β-Hydroxy Ketones |

One-Pot Cyclocondensation Strategies

A common strategy involves the condensation of the aldehyde with a bifunctional reagent. For example, a reaction with a compound containing both an active methylene group and a nucleophilic moiety can lead to a condensation-cyclization sequence. The Prins cyclization, which involves the electrophilic addition of an aldehyde to an alkene or alkyne followed by cyclization, is a powerful method for forming tetrahydropyran (B127337) rings. organic-chemistry.org While the starting material already contains a tetrahydropyran, its aldehyde group can participate in intramolecular Prins-type reactions if a suitable unsaturated tether is introduced.

These one-pot strategies are central to building fused or spirocyclic ring systems, which are common motifs in natural products. The stereochemistry of the starting material plays a crucial role in determining the stereochemical outcome of the final cyclized product.

Table 2: Plausible One-Pot Cyclocondensation Strategies

| Reagent | Reaction Type | Potential Cyclic Product |

|---|---|---|

| Ethyl Acetoacetate, Piperidine | Knoevenagel/Intramolecular Michael | Dihydropyranone derivative |

| 1,3-Diketones (e.g., Dimedone) | Knoevenagel/Hetero-Diels-Alder | Fused pyran derivative |

Derivatization for Advanced Chemical Entities

The aldehyde group in this compound is a versatile handle for a wide array of chemical modifications, enabling its conversion into more advanced and functionally diverse molecules.

Esterification and Etherification Reactions

Direct esterification or etherification of the aldehyde is not possible. However, reduction of the aldehyde to the corresponding primary alcohol, ((S)-tetrahydro-2H-pyran-3-yl)methanol, opens up pathways for these transformations. This reduction can be achieved with high efficiency using standard reducing agents like sodium borohydride.

Esterification: The resulting alcohol can be esterified with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under acidic or basic conditions to yield a variety of esters. chemguide.co.uk This modification can be used to introduce new functional groups or to protect the hydroxyl group. medcraveonline.com

Etherification: The alcohol can also be converted into ethers. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common method. This allows for the introduction of various alkyl or aryl groups.

Table 3: Two-Step Esterification and Etherification

| Step 1: Reagent | Intermediate Product | Step 2: Reagent | Final Product Class |

|---|---|---|---|

| NaBH₄ | ((S)-tetrahydro-2H-pyran-3-yl)methanol | Acetic Anhydride, Pyridine | Ester |

| NaBH₄ | ((S)-tetrahydro-2H-pyran-3-yl)methanol | NaH, then Methyl Iodide | Ether |

Carbon-Carbon Bond Forming Reactions Beyond Direct Addition

Beyond simple nucleophilic additions to the carbonyl carbon, the aldehyde group facilitates a range of other carbon-carbon bond-forming reactions that significantly expand its synthetic utility. organic-chemistry.org These reactions often involve the complete transformation of the aldehyde functionality.

One of the most important transformations is the Wittig reaction, which converts the aldehyde into an alkene by reacting it with a phosphorus ylide. This allows for the introduction of a double bond with control over its geometry, depending on the nature of the ylide.

Another key strategy involves the use of organometallic reagents in reactions that go beyond simple 1,2-addition. illinois.edu For instance, the aldehyde can be converted into an intermediate suitable for cross-coupling reactions. By transforming the aldehyde into a tosylhydrazone, it can undergo Shapiro or Bamford-Stevens reactions to generate an alkene or participate in coupling schemes. These methods are fundamental for constructing complex carbon skeletons. nih.govscispace.com

Table 4: Advanced C-C Bond Forming Reactions

| Reaction Type | Reagent(s) | Functional Group Transformation |

|---|---|---|

| Wittig Reaction | Ph₃P=CH₂ | Aldehyde → Terminal Alkene |

| Horner-Wadsworth-Emmons | (EtO)₂P(O)CH₂CO₂Et, NaH | Aldehyde → α,β-Unsaturated Ester |

Applications of S Tetrahydro 2h Pyran 3 Carbaldehyde As a Chiral Building Block

Construction of Biologically Active Heterocyclic Scaffolds

The aldehyde functionality and the tetrahydropyran (B127337) ring of (S)-tetrahydro-2H-pyran-3-carbaldehyde are key features that allow for its elaboration into various heterocyclic structures. These scaffolds are often associated with significant biological activities.

The structure of this compound is a foundational element for synthesizing fused heterocyclic systems like pyrano[3,2-c]pyridazinones. These motifs can be produced through multi-step reaction sequences. nih.gov For instance, a synthetic route can be designed where the pyran ring is first established and then the pyridazinone ring is constructed upon it. A general strategy involves the reaction of a pyran-based precursor with hydrazine (B178648) hydrate (B1144303), leading to the formation of the pyridazine (B1198779) ring. clockss.org Research has shown that polyfunctional tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives can be synthesized and evaluated for potential therapeutic applications. nih.gov Certain derivatives have demonstrated significant antiproliferative activity against breast cancer cell lines, making them lead compounds for the development of new anticancer agents. nih.govnih.gov The synthesis of these complex molecules highlights the utility of pyran-based aldehydes in building scaffolds for medicinal chemistry. nih.gov

Table 1: Synthesis of Pyrano[3,2-c]pyridazinone Derivatives

| Starting Material Class | Key Reagent | Resulting Scaffold | Reported Biological Activity |

| Pyran-based precursors | Hydrazine Hydrate | Pyrano[3,2-c]pyridazinone | Anticancer nih.govnih.gov |

The aldehyde group in this compound is instrumental in constructing other oxygen-containing heterocycles such as 2H-pyrans and chromenes.

2H-Pyrans: The synthesis of the 2H-pyran core can be achieved through various methods, with a common route being the Knoevenagel condensation followed by a 6π-electrocyclization of a 1-oxatriene intermediate. nih.gov In this type of reaction, an aldehyde, such as this compound, would react with a 1,3-dicarbonyl compound to generate the necessary dienone precursor for the cyclization, thus forming a new 2H-pyran ring. nih.gov The stability and formation of the 2H-pyran ring are often favored when it is fused to another ring system. nih.gov

Chromenes: Chromene scaffolds, which feature a pyran ring fused to a benzene (B151609) ring, are present in many natural products and biologically active molecules. rsc.org Their synthesis can be achieved through a domino oxa-Michael/aldol (B89426) condensation reaction between a salicylaldehyde (B1680747) derivative and an α,β-unsaturated aldehyde. uva.nl In this context, this compound or its derivatives can serve as the aldehyde component, reacting with substituted phenols to generate chiral chromene structures. The aldehyde group is crucial for the initial condensation step that leads to the formation of the pyran ring fused to the aromatic system. researchgate.netamazonaws.com

The electrophilic nature of the aldehyde carbon in this compound makes it a key reactant in condensation reactions with various nitrogen nucleophiles to form important nitrogen-containing heterocycles.

Pyrazoles: Pyrazole (B372694) rings are typically formed through the reaction of a 1,3-dielectrophile with a hydrazine derivative. The aldehyde group of this compound can be readily converted into a component of the required 1,3-dielectrophilic system. For example, it can undergo a Claisen-Schmidt condensation with a methyl ketone to form an α,β-unsaturated ketone (a chalcone). nih.gov Subsequent reaction of this intermediate with hydrazine yields the pyrazole ring. nih.govktu.edu This strategy allows the chiral tetrahydropyran moiety to be directly attached to a pyrazole core, generating hybrid molecules with potential applications in medicinal chemistry. umich.eduresearchgate.netnih.gov

Quinolines: Quinolines can be synthesized via several methods, such as the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. The aldehyde functionality of this compound allows it to serve as the carbonyl component in such reactions. By reacting it with a 2-aminoaryl ketone, a pyrano-fused quinoline (B57606) derivative can be constructed, wedding the chiral pyran unit to the rigid quinoline scaffold. rsc.orgiiste.orgslideshare.netorganic-chemistry.org

Pyridazines: Pyridazine heterocycles can be synthesized from pyran-2-one precursors. clockss.org The reaction of a 2H-pyran-2-one with hydrazine hydrate can proceed through a ring-opening of the lactone, followed by condensation and cyclization to form the pyridazine ring. clockss.org this compound can be envisioned as a starting material to first construct a suitable pyran-2-one derivative, which is then converted to the corresponding pyridazine. nih.govorganic-chemistry.org This transformation provides a pathway from a pyran-based building block to a six-membered ring containing two adjacent nitrogen atoms.

Table 2: Synthesis of Nitrogen-Containing Heterocycles

| Target Heterocycle | Key Reaction Type | Role of Aldehyde |

| Pyrazole | Condensation with Hydrazine | Forms part of a 1,3-dielectrophile precursor (e.g., chalcone) nih.govktu.edu |

| Quinoline | Friedländer Annulation | Acts as the carbonyl component reacting with a 2-aminoaryl ketone rsc.orgorganic-chemistry.org |

| Pyridazine | Ring Transformation | Precursor to a pyran-2-one which reacts with hydrazine clockss.org |

Contribution to Total Synthesis of Chiral Natural Products and Analogues

The presence of a defined stereocenter and a versatile functional group makes this compound a valuable chiral pool starting material for the total synthesis of natural products and their analogues. nih.govwiley.com The tetrahydropyran ring is a common structural motif in many natural products, and starting with a pre-formed, chirally pure ring significantly simplifies the synthetic route.

A closely related compound, (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, has been successfully employed in the synthesis of potent and selective adenosine (B11128) A2A and A3 receptor agonists. nih.gov In this synthesis, the chiral aldehyde was coupled with a complex amine (2-hydrazino-NECA) to form the final product. nih.gov This demonstrates a key strategy where the chiral pyran aldehyde serves as a scaffold onto which other functionalities are introduced. The aldehyde group provides a reactive handle for forming new carbon-nitrogen bonds, crucial for assembling the final bioactive molecule. nih.gov By analogy, this compound offers the same strategic advantages for accessing stereochemically complex targets.

Development of Advanced Materials with Specific Orientational Properties (e.g., Liquid Crystal Precursors)

Chiral molecules are of significant interest in materials science, particularly for the development of liquid crystals. When a chiral molecule (a dopant) is added to a non-chiral (achiral) liquid crystal host, it can induce a helical twist, leading to the formation of a chiral nematic or cholesteric phase. The ability of the dopant to induce this twist is known as its helical twisting power.

While direct studies on this compound as a liquid crystal precursor are not prominent, its utility in synthesizing rigid, chiral heterocyclic systems like pyrano-quinolines is highly relevant. rsc.org By incorporating the chiral (S)-tetrahydropyran unit into a rigid, anisotropic molecular framework (such as a quinoline or a biphenyl (B1667301) system), it is possible to create effective chiral dopants. The inherent chirality of the pyran moiety would be transferred to the entire molecule, which can then influence the macroscopic orientational properties of a liquid crystal phase upon mixing.

Precursors for Specialized Chemical Reagents (e.g., Pest Attractants)

This compound serves as a precursor for the synthesis of specialized chemical reagents designed for specific biological targets. The synthesis of potent adenosine A2A and A3 receptor agonists from a similar chiral pyran aldehyde exemplifies this application. nih.gov Such agonists are highly specialized tools used in pharmacological research to study receptor function and signaling pathways. The synthesis relies on the aldehyde group for the crucial coupling step to another complex molecule. nih.gov This modular approach allows for the creation of a library of potential agonists by varying the structure of the aldehyde or the coupling partner. The chiral pyran scaffold provides a well-defined three-dimensional structure that can be optimized for high-affinity binding to biological targets.

Advanced Characterization of S Tetrahydro 2h Pyran 3 Carbaldehyde and Its Chiral Derivatives

Spectroscopic Techniques for Structural Elucidation and Stereochemical Analysis

Spectroscopic methods are indispensable tools for probing the molecular framework and chiral nature of (S)-tetrahydro-2H-pyran-3-carbaldehyde. These techniques provide detailed information on the connectivity of atoms, the spatial arrangement of substituents, and the enantiomeric composition of a sample.

In the ¹H NMR spectrum, the aldehydic proton is expected to appear as a distinct singlet or doublet in the downfield region, typically between δ 9.5 and 10.0 ppm. The protons on the tetrahydropyran (B127337) ring would exhibit complex splitting patterns in the upfield region (δ 1.5-4.5 ppm) due to diastereotopicity and spin-spin coupling. Two-dimensional NMR techniques, such as COSY and HSQC, are crucial for assigning these proton and carbon signals unambiguously.

The conformation of the tetrahydropyran ring, which predominantly adopts a chair conformation, can be investigated through the analysis of coupling constants. The magnitude of the vicinal coupling constants (³J) between protons on adjacent carbons, as determined from high-resolution ¹H NMR spectra, can be used to deduce the dihedral angles and thus the axial or equatorial disposition of the substituents. For instance, a large ³J value (typically 8-13 Hz) is indicative of an axial-axial relationship between two protons, while smaller values suggest axial-equatorial or equatorial-equatorial interactions. This analysis is critical for confirming the thermodynamically most stable conformation, which typically has the bulky carbaldehyde group in an equatorial position to minimize steric strain. Theoretical calculations are often used in conjunction with NMR data to determine the geometries and relative energies of the most stable conformers. mpg.de

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on typical chemical shifts for similar structural motifs.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aldehydic H | 9.5 - 10.0 | s or d |

| Ring Protons | 1.5 - 4.5 | m |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on typical chemical shifts for similar structural motifs.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 200 - 205 |

| Ring Carbons | 20 - 80 |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The most characteristic absorption band in the IR spectrum would be the strong C=O stretching vibration of the aldehyde group, which is expected to appear in the region of 1720-1740 cm⁻¹. The C-H stretch of the aldehyde proton typically appears as a pair of weak bands around 2720 and 2820 cm⁻¹. Additionally, the C-O-C stretching vibration of the tetrahydropyran ring would be visible in the fingerprint region, usually between 1050 and 1150 cm⁻¹. The IR spectrum for the parent compound, tetrahydropyran, shows characteristic absorptions in the gas phase. nist.gov

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its structural confirmation. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 114.14. The fragmentation pattern would likely involve the loss of the formyl group (CHO), leading to a significant peak at m/z 85. Other characteristic fragments would arise from the cleavage of the tetrahydropyran ring. The NIST WebBook provides mass spectral data for the related compound, tetrahydro-3-methyl-2H-pyran, which can offer insights into the fragmentation of the tetrahydropyran ring system. nist.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C=O (aldehyde) | 1720 - 1740 | Strong |

| C-H (aldehyde) | 2720, 2820 | Weak |

| C-O-C (ether) | 1050 - 1150 | Strong |

Circular dichroism (CD) spectroscopy is a powerful chiroptical technique for determining the enantiomeric excess (ee) of chiral compounds like this compound. libretexts.orgyoutube.com This method relies on the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org The resulting CD spectrum is unique to a specific enantiomer, with its mirror image enantiomer producing a spectrum of equal magnitude but opposite sign.

For this compound, the electronic transitions associated with the carbonyl chromophore of the aldehyde group are expected to give rise to a characteristic Cotton effect in the CD spectrum. The sign and magnitude of this Cotton effect are directly related to the absolute configuration of the chiral center and the conformation of the molecule. By comparing the CD spectrum of a sample to that of the pure enantiomer, the enantiomeric excess can be accurately quantified. This is particularly useful in the context of asymmetric synthesis, where the goal is to produce one enantiomer in excess over the other. The synthesis of related chiral pyran aldehydes, such as (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, has been reported where enzymatic kinetic resolution was employed to achieve high enantiopurity, a parameter that would be confirmed using a chiroptical method like CD spectroscopy. nih.gov

X-ray Crystallography for Absolute Stereochemistry (where applicable)

While spectroscopic techniques provide valuable information about the relative stereochemistry and conformation, X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule, provided that a suitable single crystal can be obtained. nih.gov This technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density of the molecule.

For this compound, if a single crystal of sufficient quality can be grown, X-ray crystallography could unambiguously confirm the (S) configuration at the C3 position. The analysis of the anomalous dispersion of the X-rays by the atoms in the crystal allows for the determination of the absolute configuration without the need for a reference to a known chiral center. The crystal structure would also provide precise bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecule's conformation in the solid state. While no specific crystal structure for this compound has been reported, the crystal structures of numerous pyran derivatives have been determined, demonstrating the utility of this technique for establishing the stereochemistry of this class of compounds. nih.govimist.ma

Computational Chemistry and Theoretical Investigations of S Tetrahydro 2h Pyran 3 Carbaldehyde

Density Functional Theory (DFT) for Electronic and Spectroscopic Properties

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and predicting the spectroscopic properties of organic molecules. researchgate.net By approximating the many-body electronic Schrödinger equation, DFT provides a balance between computational cost and accuracy, making it suitable for systems of this size. researchgate.net Methodologies typically employ a combination of a functional, such as the widely used B3LYP hybrid functional, and a basis set, like 6-31G(d,p) or higher, to optimize molecular geometries and calculate various properties. nih.govresearchgate.net

Theoretical calculations can predict key electronic properties that govern the molecule's reactivity. The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. For (S)-tetrahydro-2H-pyran-3-carbaldehyde, the HOMO would likely be localized around the oxygen atoms and the aldehyde group, while the LUMO would be centered on the antibonding π* orbital of the carbonyl group, indicating its electrophilic nature.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution across the molecule, highlighting regions of positive and negative electrostatic potential. For this compound, the MEP would show a region of high negative potential (red/yellow) around the carbonyl oxygen, indicating its role as a hydrogen bond acceptor or a site for electrophilic attack. Conversely, positive potential (blue) would be found around the aldehydic proton and hydrogens on the pyran ring.

Furthermore, DFT is extensively used to predict spectroscopic data. beilstein-journals.org Vibrational frequencies from DFT calculations can be correlated with experimental Infrared (IR) and Raman spectra, allowing for precise assignment of spectral bands to specific molecular motions. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the structure and stereochemistry of the molecule. organic-chemistry.org

Table 1: Representative Data from a Hypothetical DFT Analysis of this compound This table illustrates the type of data generated from DFT calculations; specific values are hypothetical as a dedicated study on this exact molecule is not publicly available.

| Calculated Property | Functional/Basis Set | Predicted Value/Result | Significance |

| HOMO Energy | B3LYP/6-311++G(d,p) | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | B3LYP/6-311++G(d,p) | -0.8 eV | Indicates electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap | B3LYP/6-311++G(d,p) | 5.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | B3LYP/6-311++G(d,p) | 2.5 D | Quantifies molecular polarity |

| C=O Stretch Freq. | B3LYP/6-311++G(d,p) | ~1730 cm⁻¹ | Corresponds to a key band in the IR spectrum |

Mechanistic Studies of Chiral Transformations and Reaction Pathways

Computational chemistry provides indispensable tools for studying the mechanisms of chemical reactions, including those involving chiral transformations. For this compound, theoretical studies can elucidate the transition states, intermediate structures, and reaction energy profiles for various synthetic pathways and transformations.

The formation of the tetrahydropyran (B127337) (THP) ring itself can be studied computationally. Methods like the Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde, are common routes to THP rings. nih.govrsc.org DFT calculations can model the oxocarbenium ion intermediates and the subsequent cyclization step, providing insights into the stereoselectivity of the reaction. nih.gov Similarly, intramolecular oxa-Michael additions to form the THP ring can be investigated to understand the factors controlling the reaction's feasibility and stereochemical outcome. researchgate.net

The aldehyde functional group in this compound is a key site for chiral transformations. Its reactions with nucleophiles are fundamental, and computational studies can predict which diastereomeric product is favored. For instance, in an organocatalyzed aza-Henry reaction, DFT calculations have been used to model the transition states, revealing how non-covalent interactions between the catalyst, substrate, and reagent dictate the stereochemical outcome (syn vs. anti). nih.gov A similar approach could be applied to reactions of this compound with nitroalkanes or other nucleophiles to rationalize and predict the formation of specific diastereomers.

Domino reactions, such as the Knoevenagel/Michael/cyclization sequence, are powerful methods for building molecular complexity. Theoretical studies of such cascades involving pyran derivatives have helped to understand the intricate network of interactions that guide the substrates through the reaction sequence to yield highly functionalized, stereochemically rich products. researchgate.net Computational modeling of the reaction of this compound in similar multi-component reactions could help in designing new synthetic routes and optimizing reaction conditions for desired stereoisomers. These studies typically involve locating the transition state for the rate-determining step and analyzing the energies of competing pathways to understand the origins of enanti- and diastereoselectivity. nih.gov

Conformation Analysis and Energetics of the Tetrahydropyran Ring System

Computational studies using both ab initio methods and DFT have been performed to determine the geometries and relative energies of the conformers of the parent tetrahydropyran ring. These studies consistently show the chair conformation to be the global energy minimum. The energy difference between the chair and the next most stable conformers, the twist forms, is significant, indicating a strong preference for the chair geometry.

For a substituted tetrahydropyran like this compound, the substituent's position (axial vs. equatorial) on the chair conformer is critical. The bulky carbaldehyde group at the C3 position will strongly favor an equatorial position to minimize steric hindrance, specifically avoiding 1,3-diaxial interactions with the hydrogens at the C1 and C5 positions. Therefore, the most stable conformation of this compound is predicted to be a chair with the C3-carbaldehyde group in the equatorial orientation. DFT calculations can precisely quantify the energy difference between the equatorial and the less stable axial conformers.

Table 2: Calculated Relative Energies of Parent Tetrahydropyran Conformers Data adapted from ab initio and DFT studies on the unsubstituted tetrahydropyran ring system. The presence of a substituent would further modulate these energies.

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

| Chair | B3LYP/6-31G(d) | 0.00 (Reference) |

| 1,4-Twist | B3LYP/6-31G(d) | 6.08 |

| 2,5-Twist | B3LYP/6-31G(d) | 6.52 |

| Half-Chair | B3LYP/6-31G(d) | 7.91 |

| Sofa | B3LYP/6-31G(d) | 8.13 |

| Boat | B3LYP/6-31G(d) | 8.16 |

This energetic landscape is fundamental to understanding the molecule's reactivity, as the population of reactive conformers, even if they are higher in energy, can influence the outcome of chemical reactions.

Future Directions and Emerging Research Avenues for S Tetrahydro 2h Pyran 3 Carbaldehyde

Innovation in Asymmetric Catalytic Methodologies

The synthesis of enantiopure compounds such as (S)-tetrahydro-2H-pyran-3-carbaldehyde is critically dependent on the evolution of asymmetric catalysis. Future research is set to refine existing methods and introduce novel catalytic systems for even greater control and efficiency.

Organocatalysis: Asymmetric organocatalysis has become a powerful tool for constructing chiral molecules, including THP derivatives. rsc.orgresearchgate.net Organocatalysts, which are small organic molecules, offer a green alternative to traditional metal-based catalysts. researchgate.net Future work will likely focus on developing new organocatalysts that can furnish THP structures through novel reaction pathways. rsc.orgresearchgate.net For instance, recent research has demonstrated the use of organocatalysis in the α-alkylation of vinylogous carbonyl compounds to produce THP derivatives with excellent enantioselectivities (93–97% ee) and high diastereoselectivity. acs.orgacs.org Innovations may involve creating bifunctional catalysts that can orchestrate multiple transformations in a single step, further simplifying synthetic sequences.

Biocatalysis: The use of enzymes (biocatalysis) represents a significant frontier in the synthesis of chiral aldehydes and their derivatives. nih.gov Enzymes like ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are highly effective for the asymmetric reduction of ketones to produce chiral alcohols, which are direct precursors to chiral aldehydes. rsc.orgacs.org Research is ongoing to engineer more robust and versatile enzymes. For example, rational design and directed evolution have been used to enhance the catalytic efficiency, thermal stability, and organic solvent resistance of aldo-keto reductases for preparing chiral intermediates for drugs like duloxetine. nih.gov The use of whole-cell biocatalysts, such as Daucus carota (carrot) roots, is also being explored as a sustainable method for producing chiral alcohols, leveraging the plant's natural cofactor recycling systems. rsc.org

| Catalytic System | Catalyst Type | Key Advantages | Emerging Research Focus |

| Organocatalysis | Small Organic Molecules (e.g., Proline derivatives) | Metal-free, mild reaction conditions, high stereoselectivity. researchgate.net | Development of bifunctional catalysts; new domino reactions. acs.org |

| Biocatalysis | Enzymes (e.g., KREDs, ADHs) | High regio- and stereoselectivity, environmentally benign, operates under mild conditions. nih.govrsc.orgrsc.org | Enzyme engineering for broader substrate scope and enhanced stability; use of whole-cell systems. nih.govrsc.org |

| Metal Catalysis | Transition Metal Complexes | High turnover rates, well-established reactivity. | Development of sustainable and recyclable nanocatalysts. dntb.gov.ua |

Design and Discovery of Novel Domino and Multicomponent Reactions

Domino (or cascade) and multicomponent reactions (MCRs) are powerful strategies in organic synthesis that allow for the construction of complex molecules from simple starting materials in a single operation, minimizing waste and improving efficiency.

The development of new domino reactions for synthesizing THP derivatives is an active area of research. nih.govacs.org For example, highly efficient base-promoted domino protocols have been developed for the synthesis of functionalized 2H-pyranones. nih.govacs.org Another approach involves the domino reaction of anilines with 3,4-dihydro-2H-pyran, catalyzed by a cation-exchange resin in water, to produce tetrahydroquinoline derivatives. researchgate.netrsc.org Future research will likely focus on designing novel domino sequences that can directly assemble the this compound scaffold from acyclic precursors with high stereocontrol.

Multicomponent reactions are also poised for significant advancement. Recent progress has been made in the sustainable synthesis of pyran derivatives using MCRs. mdpi.com One such development is a water-mediated and catalyst-free one-pot MCR for creating densely functionalized pyrido[2,3-d:6,5-d′]dipyrimidines, showcasing the potential for green MCRs. acs.org The discovery of new MCRs that incorporate this compound as a key component could rapidly generate libraries of complex, biologically active molecules.

Expanding Applications in Pharmaceutical and Agrochemical Industries

The tetrahydropyran (B127337) motif is a privileged scaffold in medicinal chemistry and agrochemical design due to its favorable physicochemical properties and its presence in numerous natural products.

In the pharmaceutical sector, derivatives of tetrahydropyran are being investigated for a wide range of therapeutic applications. For instance, compounds incorporating a THP ring have been developed as potent agonists for cannabinoid receptors (for pain management) and adenosine (B11128) receptors (for anti-inflammatory action). nih.govnih.gov Specifically, N-methyl-3-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides have been identified as a novel class of cannabinoid receptor agonists. nih.gov Furthermore, certain 4H-pyran derivatives have shown promise as antioxidant and antiproliferative agents against human colorectal cancer cells. nih.gov The future will see the use of this compound as a chiral building block to synthesize new generations of drugs with improved efficacy and selectivity.

| Industry | Application Area | Example Compound Class | Potential Therapeutic/Biological Effect |

| Pharmaceutical | Analgesia (Pain) | Tetrahydro-1H-carbazole-6-carboxamides | Cannabinoid CB1/CB2 receptor agonism. nih.gov |

| Pharmaceutical | Anti-inflammatory | Adenosine derivatives | Adenosine A2A and A3 receptor agonism. nih.gov |

| Pharmaceutical | Oncology | 4H-Pyran derivatives | Antiproliferative and antioxidant activity. nih.gov |

| Agrochemical | Crop Protection | Pyran-containing structures | Chiral alcohols are essential intermediates in agrochemicals. rsc.org |

Advancements in Sustainable Synthesis Protocols

The principles of green chemistry are increasingly guiding synthetic strategies, and the production of this compound is no exception. Future research will heavily emphasize the development of more sustainable and environmentally friendly protocols.

Key areas of advancement include:

Use of Green Solvents: Moving away from volatile organic compounds towards water or other benign solvent systems is a major goal. The development of water-mediated reactions, such as catalyst-free multicomponent reactions, is a significant step in this direction. acs.org

Catalyst-Free Reactions: Designing reactions that can proceed efficiently without any catalyst under ambient conditions represents an ideal green synthetic method. acs.org

Renewable Feedstocks: Exploring the synthesis of the pyran ring from renewable resources rather than petroleum-based starting materials is a long-term objective. Biocatalytic routes that utilize whole cells or raw biomass, like carrot roots, are promising examples of this approach. rsc.org

Recyclable Catalysts: For reactions that still require a catalyst, the focus is on developing heterogeneous or recyclable catalysts, such as catalysts immobilized on magnetic nanoparticles, to minimize waste and cost. mdpi.com Recent advances in asymmetric organocatalysis also highlight the use of small, recyclable organic molecules as a sustainable alternative. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.